molecular formula C31H36F3N3O6S2 B11454028 Ethyl 6-tert-butyl-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-tert-butyl-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11454028
M. Wt: 667.8 g/mol
InChI Key: JDEGZWAJOHXYIG-UHFFFAOYSA-N
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Description

Ethyl 6-tert-butyl-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the benzothiophene core, the introduction of various substituents, and the final coupling reactions. Common synthetic routes may include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Substituents: Various functional groups such as tert-butyl, methoxyphenyl, and trifluoromethyl pyrimidinyl can be introduced through substitution reactions.

    Coupling Reactions: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxyphenyl groups.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, coatings, and other specialized applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Other compounds with similar benzothiophene cores.

    Pyrimidinyl Sulfonyl Compounds: Compounds with similar pyrimidinyl sulfonyl groups.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl substituents.

Uniqueness

The uniqueness of Ethyl 6-tert-butyl-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C31H36F3N3O6S2

Molecular Weight

667.8 g/mol

IUPAC Name

ethyl 6-tert-butyl-2-[4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C31H36F3N3O6S2/c1-6-43-28(39)26-20-14-13-18(30(2,3)4)16-23(20)44-27(26)37-25(38)12-9-15-45(40,41)29-35-21(17-24(36-29)31(32,33)34)19-10-7-8-11-22(19)42-5/h7-8,10-11,17-18H,6,9,12-16H2,1-5H3,(H,37,38)

InChI Key

JDEGZWAJOHXYIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4OC

Origin of Product

United States

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